molecular formula C22H21F3N4O4S B2588293 ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476434-35-2

ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2588293
CAS No.: 476434-35-2
M. Wt: 494.49
InChI Key: YXUVWYPGAFDGHL-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The final step involves the esterification to form the ethyl acetate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH ensures consistent quality and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl and trifluoromethylphenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with similar compounds such as:

    Ethyl 2-[(4-methoxyphenyl)formamido]acetate: This compound lacks the trifluoromethylphenyl group, which may result in different chemical and biological properties.

    Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: This compound has a hydroxy group instead of the formamido group, leading to different reactivity and applications.

    Ethyl 2-(4-bromophenyl)acetate: The presence of a bromine atom introduces different reactivity, particularly in substitution reactions.

Biological Activity

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with potential biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the methoxyphenyl substituent contributes to its pharmacological properties. The structural formula can be represented as follows:

C18H19F3N4O2S\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_2\text{S}

Research has indicated that compounds containing the triazole moiety often exhibit inhibitory effects on various biological targets. For instance, studies have shown that triazoles can inhibit protein interactions critical for cellular functions. Specifically, the compound may interfere with the annexin A2-S100A10 protein complex, which plays a role in cellular signaling and cancer progression .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For example, a related compound demonstrated an IC50 value of 37 µM against the annexin A2-S100A10 interaction, indicating moderate inhibitory activity compared to standard peptide ligands . The structural modifications in this compound may enhance its potency against cancer cell lines.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A study focusing on structurally similar triazoles highlighted their effectiveness against various bacterial strains, suggesting that this compound could exhibit similar antimicrobial effects .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (µM)Activity Type
Compound AAnxA2-S100A1037Anticancer
Compound BBacterial Strain X15Antimicrobial
Compound CEnzyme Y25Antiproliferative

Case Studies

  • Inhibition of Protein Interactions : A study demonstrated that modifications to the triazole ring significantly impacted binding affinity to annexin A2. The introduction of bulky groups enhanced inhibitory potency by increasing hydrophobic interactions within the binding pocket .
  • Antimicrobial Efficacy : Another investigation into related triazole compounds reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as a novel antimicrobial agent .

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4S/c1-3-33-19(30)13-34-21-28-27-18(12-26-20(31)14-4-10-17(32-2)11-5-14)29(21)16-8-6-15(7-9-16)22(23,24)25/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUVWYPGAFDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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